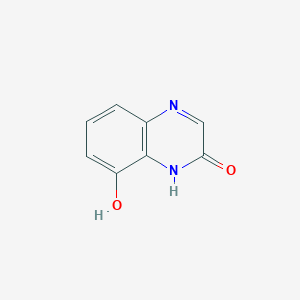
Quinoxaline-2,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline-2,8-diol is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxyl group attached to the 8th position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline-2,8-diol typically involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 8th position . Another approach involves the use of 2-nitroaniline as a starting material, which undergoes reduction and subsequent cyclization to form the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Quinoxaline-2,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalinone derivatives with different oxidation states.
Reduction: The compound can be reduced to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学的研究の応用
Antimicrobial Activity
Quinoxaline derivatives, including quinoxaline-2,8-diol, have shown promising antimicrobial properties. A study focused on various quinoxaline derivatives demonstrated their efficacy against Leishmania amazonensis, a parasite responsible for leishmaniasis. The structure-activity relationship (SAR) analysis revealed that modifications to the quinoxaline structure could enhance its inhibitory activity against this pathogen. The synthesized compounds exhibited significant activity, with a new derivative showing a pIC50 value of 5.88, indicating strong potential as an antileishmanial agent .
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of quinoxaline derivatives. Specifically, compounds derived from this compound have been shown to modulate inflammatory responses by acting on key signaling pathways. For instance, a novel quinoxaline-containing synthetic-LXA4 mimetic was found to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells. This suggests that quinoxaline derivatives may serve as effective anti-inflammatory agents by mimicking natural lipid mediators involved in inflammation resolution .
Anticancer Applications
The anticancer properties of quinoxaline derivatives are well-documented. This compound and its analogs have been investigated for their ability to inhibit various cancer cell lines. For example, compounds based on the quinoxaline scaffold have shown potent activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting submicromolar inhibitory concentrations. This highlights their potential as anticancer agents targeting specific molecular pathways involved in tumor growth .
Synthesis and Structural Modifications
The synthesis of this compound is often achieved through various methodologies that prioritize efficiency and yield. Recent advancements include eco-friendly approaches utilizing nanocatalysts to facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This method not only improves yield but also aligns with sustainable practices in chemical synthesis .
Table 1: Summary of Synthesis Methods for Quinoxaline Derivatives
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinoxaline derivatives is crucial for optimizing their biological activity. Studies have shown that specific substitutions at various positions on the quinoxaline ring can significantly influence their pharmacological properties. For instance, modifications at position 4 have been linked to enhanced anticancer activity while maintaining selectivity for specific receptors .
Table 2: Key Findings from SAR Studies on Quinoxaline Derivatives
| Compound | Activity Type | Key Modifications | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | Substituted at position 4 | 0.093 |
| Compound B | Anti-inflammatory | Mimetic of LXA4 | Not specified |
| Compound C | Antimicrobial | Modifications at position 1 | <0.5 |
作用機序
The mechanism of action of Quinoxaline-2,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
3,4-Dihydroquinolin-2-one: A related compound with a dihydroquinoline core.
Uniqueness
Quinoxaline-2,8-diol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
8-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)10-7(12)4-9-5/h1-4,11H,(H,10,12) |
InChIキー |
GTILVJOSRGCKTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
正規SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















